molecular formula C10H11ClO B13156605 1-(5-Chloro-2-methylphenyl)propan-2-one

1-(5-Chloro-2-methylphenyl)propan-2-one

Cat. No.: B13156605
M. Wt: 182.64 g/mol
InChI Key: UPNSPZLIJGPADR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO It is a derivative of propiophenone, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-chloro-2-methylbenzoic acid.

    Reduction: Formation of 1-(5-chloro-2-methylphenyl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-Phenyl-2-propanone: Another related compound with a similar core structure but different substituents.

Uniqueness: 1-(5-Chloro-2-methylphenyl)propan-2-one is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3

InChI Key

UPNSPZLIJGPADR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC(=O)C

Origin of Product

United States

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